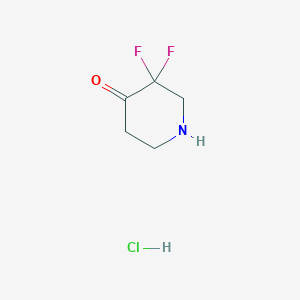

3,3-Difluoropiperidin-4-one hydrochloride

Overview

Description

3,3-Difluoropiperidin-4-one hydrochloride, also known as DFHCl, is a chemical compound with a molecular formula of C5H7ClF2NO . It is a solid substance with a molecular weight of 171.57 . It is stored in a sealed, dry environment at 2-8°C . It is a ubiquitous building block in pharmaceutical active ingredients (APIs) and can attach to molecular scaffolds effortlessly through amination .

Molecular Structure Analysis

The InChI code for 3,3-Difluoropiperidin-4-one hydrochloride is 1S/C5H7F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h8H,1-3H2;1H . The linear formula is C5H8ClF2NO .Physical And Chemical Properties Analysis

3,3-Difluoropiperidin-4-one hydrochloride is a solid substance . It has a molecular weight of 171.57 . The storage temperature is 2-8°C in a sealed, dry environment .Scientific Research Applications

Synthesis Methods and Derivatives

- Novel Synthesis Pathways: A new synthetic pathway for 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines, was developed, leading to the first synthesis of N-protected 3,3-difluoropipecolic acid, a fluorinated amino acid (Verniest et al., 2008).

- 4-Substituted Derivatives: Synthetic strategies for creating 4-substituted 3,3-difluoropiperidines led to the synthesis of N-protected 3,3-difluoroisonipecotic acid and 3,3-difluoro-4,4-dihydroxypiperidine, both important in medicinal chemistry (Surmont et al., 2010).

- Development of 3-Alkoxy Derivatives: A method for synthesizing 3-alkoxy-4,4-difluoropiperidines by deoxofluorination was achieved, offering potential in agrochemical or pharmaceutical chemistry (Surmont et al., 2009).

- 5-Amino and 5-Hydroxy Derivatives: Syntheses of new 5-amino and 5-hydroxy-3,3-difluoropiperidines were described, valuable as building blocks in medicinal chemistry (Surmont et al., 2010).

Applications in Medicinal Chemistry and Biochemistry

- Gamma-Secretase Modulators: Difluoropiperidine acetic acids, including some 3,3-difluoropiperidine analogs, were studied as modulators of gamma-secretase, showing potential in Alzheimer's research (Stanton et al., 2010).

- Phosphodiesterase Inhibitors: A novel synthesis of 3,3-difluoropiperidines led to the creation of a potent in vitro phosphodiesterase 2A inhibitor, showcasing the utility of these compounds in drug development (Giacoboni et al., 2016).

- Nuclear Magnetic Resonance Spectroscopy: Research on 4,4-difluoropiperidine provided insights into conformational equilibria and N-H inversion rates, important for understanding molecular structures in drug design (Yousif & Roberts, 1968).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be a ubiquitous building block in pharmaceutical active ingredients (apis) .

Mode of Action

3,3-Difluoropiperidin-4-one hydrochloride can attach to molecular scaffolds effortlessly through amination . This fluorinated piperidine building block improves the potency of an agonist of the apelin receptor with an effective concentration EC 50 from 162 nM to 6.5 nM .

Biochemical Pathways

It has been found to enhance the selectivity of estrogen-positive breast cancer (1600 folds selectivity) .

Result of Action

properties

IUPAC Name |

3,3-difluoropiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h8H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNYCEFQCLYCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoropiperidin-4-one hydrochloride | |

CAS RN |

1523618-12-3 | |

| Record name | 4-Piperidinone, 3,3-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Diethylamino)methyl]quinolin-8-ol](/img/structure/B3025213.png)

![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)

![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)

![1,4-Dioxaspiro[4.5]decane-2-methanamine](/img/structure/B3025216.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B3025218.png)

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine](/img/structure/B3025219.png)